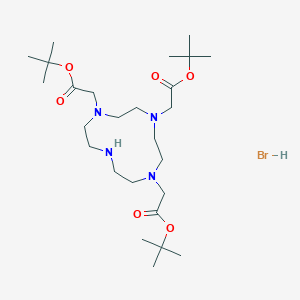

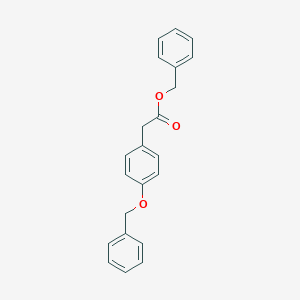

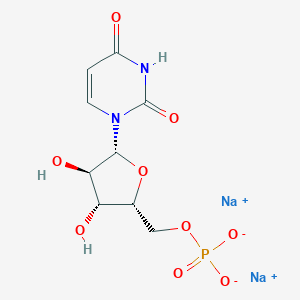

![molecular formula C28H32FNO4 B123790 叔丁基 (E)-7-[3-(4-氟苯基)-1-(1-甲基乙基)-1H-吲哚-2-基]-5-羟基-3-氧代-6-庚烯酸酯 CAS No. 194934-95-7](/img/structure/B123790.png)

叔丁基 (E)-7-[3-(4-氟苯基)-1-(1-甲基乙基)-1H-吲哚-2-基]-5-羟基-3-氧代-6-庚烯酸酯

描述

The compound of interest, tert-butyl (E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-5-hydroxy-3-oxo-6-heptenoate, is a complex organic molecule that is not directly described in the provided papers. However, the papers do discuss related compounds with tert-butyl groups and Schiff base compounds, which are relevant to the analysis of the compound . The papers detail the synthesis and characterization of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate derivatives, which share some structural features with the target compound .

Synthesis Analysis

The synthesis of the related compounds involves starting with tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. These starting materials undergo a reaction to form the base dihydrothieno[2,3-c]pyridine dicarboxylate structure, which is then coupled with various aromatic aldehydes to afford the corresponding Schiff base compounds . This process may offer insights into potential synthetic routes for the compound of interest, particularly in the formation of the tert-butyl group and the Schiff base moiety.

Molecular Structure Analysis

The molecular structure of one of the synthesized compounds, specifically (E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate (2a), was characterized by X-ray crystallographic analysis. The compound crystallizes in the monoclinic space group P21/c and features intramolecular hydrogen bonds that stabilize the molecular and crystal structure . These findings could be extrapolated to the target compound, suggesting that it may also exhibit intramolecular hydrogen bonding, which could influence its chemical behavior and stability.

Chemical Reactions Analysis

Although the provided papers do not directly discuss the chemical reactions of the target compound, the characterization of the related Schiff base compounds can provide a foundation for understanding potential reactivity. The presence of the tert-butyl group and the Schiff base linkage in the related compounds suggests that they may exhibit similar reactivity patterns, such as susceptibility to nucleophilic attack at the carbonyl carbon or participation in hydrogen bonding interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds are not explicitly detailed in the provided papers. However, the use of spectroscopic methods such as FTIR, 1H, and 13C NMR for characterization implies that these compounds have distinct spectroscopic fingerprints that can be used to deduce structural information. The thermal properties and the presence of intramolecular hydrogen bonds would also affect the melting points, solubility, and stability of these compounds . These insights could be relevant to the target compound, as similar structural features may result in analogous properties.

科学研究应用

氟伐他汀的改进制造工艺

已经开发出一种氟伐他汀的改进制造工艺,该工艺涉及关键中间体与叔丁基乙酰乙酸酯二阴离子的缩合反应,从而实现成本效益高、通量高的合成。该工艺对于氟伐他汀的有效生产至关重要,突出了该化合物在制药生产中的重要性 (Fuenfschilling, Hoehn, & Mutz, 2007)。

抗氧化和稳定性能

对抗氧化剂和光稳定剂的研究揭示了吲哚酮氮氧化物和苯氧基自由基的反应,有助于理解这些化合物如何在聚合物降解中充当稳定剂。这项研究提供了对相关化合物稳定机制的见解,可以扩展到药物和材料的稳定 (Carloni 等人,1993)。

甾体 5 α-还原酶抑制

一系列衍生物,包括与查询化合物结构相关的衍生物,已被确定为甾体 5 α-还原酶的有效抑制剂。这些发现表明在治疗良性前列腺增生或脱发等疾病中具有潜在的治疗应用 (Kumazawa 等人,1995)。

合成与表征

已经广泛研究了相关化合物的合成和表征,包括制备用于研究目的的碳-14 标记的氟伐他汀。这些研究对于了解化合物在生物系统中的行为以及开发用于医学成像或药物开发的新型放射性标记化合物至关重要 (Tang, Jones, & Sunay, 1998)。

生物学评价

已经对叔丁基衍生物的合成、表征和生物学评价进行了研究,以评估其抗菌和驱虫活性。尽管相关化合物表现出中等的驱虫活性,但这些研究强调了发现新治疗剂的潜力 (Sanjeevarayappa 等人,2015)。

属性

IUPAC Name |

tert-butyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32FNO4/c1-18(2)30-24-9-7-6-8-23(24)27(19-10-12-20(29)13-11-19)25(30)15-14-21(31)16-22(32)17-26(33)34-28(3,4)5/h6-15,18,21,31H,16-17H2,1-5H3/b15-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHEYRYWZYKYUHU-CCEZHUSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(=O)CC(=O)OC(C)(C)C)O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1C2=CC=CC=C2C(=C1/C=C/C(CC(=O)CC(=O)OC(C)(C)C)O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101110267 | |

| Record name | 1,1-Dimethylethyl (6E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-5-hydroxy-3-oxo-6-heptenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101110267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-YL]-5-hydroxy-3-oxo-6-heptenoate | |

CAS RN |

375846-25-6 | |

| Record name | 1,1-Dimethylethyl (6E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-5-hydroxy-3-oxo-6-heptenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=375846-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (6E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-5-hydroxy-3-oxo-6-heptenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101110267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Heptenoic acid, 7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-5-hydroxy-3-oxo-, 1,1-dimethylethyl ester, (6E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.274 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

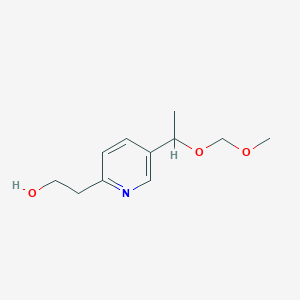

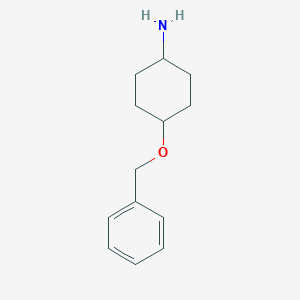

![[2-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane](/img/structure/B123708.png)

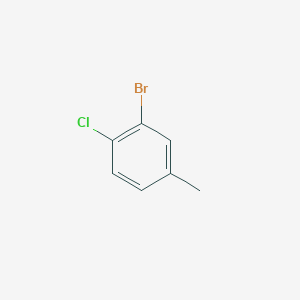

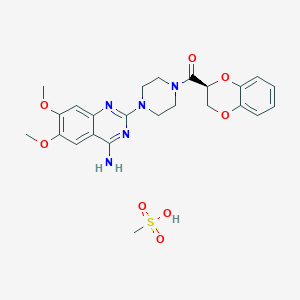

![exo-alpha-Hydroxy-alpha-2-thienyl-2-thiopheneacetic Acid 8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl Ester](/img/structure/B123729.png)

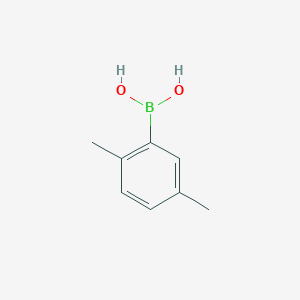

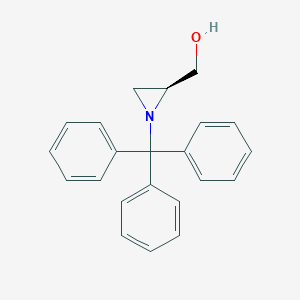

![N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide](/img/structure/B123737.png)